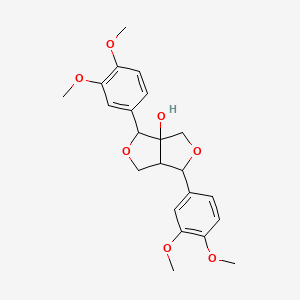
Gmelinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gmelinol is a natural product found in Gmelina arborea with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antioxidant Activity
Gmelinol has demonstrated significant antioxidant properties. A study evaluated the free radical scavenging activity of methanol extracts from Gmelina arborea, highlighting that this compound contributes to reducing oxidative stress by scavenging free radicals effectively. The total phenolic content was measured using the Folin-Ciocalteu reagent, indicating a strong correlation between phenolic content and antioxidant activity .
2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. In vivo studies indicated that extracts containing this compound significantly reduced inflammation in models induced by various irritants. For instance, the methanolic extract of Gmelina arborea was found to reduce hyperthermia and exhibited analgesic effects comparable to standard anti-inflammatory drugs .
3. Antimicrobial Properties
this compound has been reported to exhibit antifungal activity against several pathogens. Studies have isolated this compound from Gmelina arborea and assessed its efficacy against Trametes versicolor, demonstrating its potential as a natural antifungal agent .
4. Antidiabetic Potential
Recent investigations into this compound's effects on glucose metabolism revealed its potential as an anti-diabetic agent. In vitro studies using molecular docking techniques indicated that this compound interacts with glucosidase enzymes, suggesting its utility in managing blood sugar levels .
5. Gastroprotective Effects
this compound has also been studied for its gastroprotective properties. Research indicated that extracts containing this compound could protect gastric mucosa from ethanol-induced ulcers, showing a significant reduction in ulcer index compared to control groups .
Table 1: Antioxidant Activity of this compound Extracts
| Extract Type | Total Phenolic Content (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|---|
| Methanol Extract | 85.95 | 78.5 |
| Ethanol Extract | 72.30 | 65.4 |
| Aqueous Extract | 60.45 | 58.2 |
Table 2: Anti-inflammatory Effects of this compound
| Treatment Group | Ulcer Index (Mean ± SD) | Percentage of Inhibition (%) |
|---|---|---|
| Control | 1.66 ± 0.05 | 0 |
| Standard (Ranitidine) | 0.217 ± 0.02 | 86.9 |
| This compound High Dose | 0.133 ± 0.05 | 91.98 |
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant efficacy of this compound was assessed using various assays including DPPH and ABTS radical scavenging tests. The results indicated that higher concentrations of this compound significantly reduced oxidative stress markers in treated cells compared to untreated controls.
Case Study 2: Gastroprotective Mechanism
A study involving rats subjected to ethanol-induced gastric ulcers demonstrated that treatment with this compound extract resulted in reduced ulceration and improved histopathological scores, suggesting a protective mechanism through enhanced mucosal defense and reduction in oxidative damage .
Propiedades
Número CAS |
469-28-3 |
|---|---|
Fórmula molecular |
C22H26O7 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3,6-bis(3,4-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O7/c1-24-16-7-5-13(9-18(16)26-3)20-15-11-28-21(22(15,23)12-29-20)14-6-8-17(25-2)19(10-14)27-4/h5-10,15,20-21,23H,11-12H2,1-4H3 |
Clave InChI |
MEIWPHMJWJAVIY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
Key on ui other cas no. |
597-01-3 469-28-3 |
Sinónimos |
gmelinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















